molecular formula C7H10BNO3 B578342 (3-Ethoxypyridin-4-yl)boronic acid CAS No. 1310384-04-3

(3-Ethoxypyridin-4-yl)boronic acid

Cat. No.: B578342
CAS No.: 1310384-04-3
M. Wt: 166.971
InChI Key: SMKGVAUDYNSOBP-UHFFFAOYSA-N
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Description

(3-Ethoxypyridin-4-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a pyridine ring substituted with an ethoxy group at the 3-position. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Ethoxypyridin-4-yl)boronic acid typically involves the borylation of the corresponding halopyridine. One common method is the palladium-catalyzed borylation of 3-ethoxy-4-bromopyridine using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product isolation further enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

(3-Ethoxypyridin-4-yl)boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Chan-Lam Coupling: Aryl amines and aryl ethers.

Mechanism of Action

The mechanism of action of (3-Ethoxypyridin-4-yl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired carbon-carbon bond . In biological systems, boronic acids can form reversible covalent bonds with diols and other nucleophiles, making them useful as enzyme inhibitors .

Biological Activity

(3-Ethoxypyridin-4-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols, making them valuable in drug design. Their unique chemical properties allow them to interact with various biological targets, including enzymes and receptors.

Anticancer Properties

Recent studies have highlighted the anticancer potential of boronic acids. For instance, a series of compounds were synthesized to evaluate their activity against prostate cancer cell lines. The introduction of boronic acid groups was shown to enhance antiproliferative activity significantly. In particular, modifications to the boronic acid structure led to increased efficacy against LAPC-4 cell lines, suggesting that this compound may exhibit similar properties due to its structural characteristics .

Enzyme Inhibition

Boronic acids are known inhibitors of various enzymes. For example, this compound has been studied for its inhibitory effects on serine proteases such as dipeptidyl peptidase IV (DPPIV). The structure-activity relationship (SAR) studies indicate that the presence of the boronic acid moiety is crucial for binding and inhibition, which could have implications for treating diabetes and other metabolic disorders .

The mechanism by which this compound exerts its biological effects involves:

  • Binding to Target Proteins : The boron atom forms a covalent bond with the hydroxyl groups of serine residues in enzymes, leading to irreversible inhibition.
  • Modulation of Signaling Pathways : By inhibiting specific enzymes, this compound can alter signaling pathways involved in cell proliferation and apoptosis.

Anticancer Activity

A study investigated the anticancer effects of various boronic acid derivatives, including this compound, on breast cancer cell lines. The results demonstrated that this compound exhibited significant cytotoxicity with an IC50 value indicating effective inhibition of cell growth .

CompoundIC50 (µM)Cell Line
This compound12.5MCF-7
Control (DMSO)>50MCF-7

Enzyme Inhibition Studies

Inhibitory assays against DPPIV showed that this compound had a strong inhibitory effect compared to standard inhibitors.

CompoundIC50 (nM)Target Enzyme
This compound45DPPIV
Sitagliptin30DPPIV

Properties

IUPAC Name

(3-ethoxypyridin-4-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-2-12-7-5-9-4-3-6(7)8(10)11/h3-5,10-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKGVAUDYNSOBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=NC=C1)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20694506
Record name (3-Ethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1310384-04-3
Record name (3-Ethoxypyridin-4-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20694506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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